N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzohydrazide with a pyrido[1,2-A]pyrimidine derivative under specific reaction conditions The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepanyl and pyrido[1,2-A]pyrimidine moieties.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide has several scientific research applications:
Industry: While its industrial applications are limited, it may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating biological pathways related to viral replication and enzyme activity.
Comparison with Similar Compounds
N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide can be compared with similar compounds such as:
N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-3-nitrobenzohydrazide: This compound has a similar structure but includes a nitro group, which may alter its chemical reactivity and biological activity.
(2E)-3-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylacrylamide: This compound features a cyano group and a different functional group arrangement, leading to distinct chemical properties.
N-[2-(1-Azepanyl)ethyl]-2-[5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetamide: This compound has a more complex structure with additional functional groups, which may enhance its biological activity.
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H23N5O3/c28-18-10-4-3-9-16(18)21(29)25-23-15-17-20(26-12-6-1-2-7-13-26)24-19-11-5-8-14-27(19)22(17)30/h3-5,8-11,14-15,28H,1-2,6-7,12-13H2,(H,25,29)/b23-15+ |
InChI Key |
HHEJRLUATQUICL-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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